molecular formula C9H11BrO B13191358 2-([1-(Bromomethyl)cyclopropyl]methyl)furan

2-([1-(Bromomethyl)cyclopropyl]methyl)furan

Cat. No.: B13191358
M. Wt: 215.09 g/mol
InChI Key: RUCIOCWLJPPYMW-UHFFFAOYSA-N
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Description

2-([1-(Bromomethyl)cyclopropyl]methyl)furan is an organic compound that features a furan ring attached to a cyclopropyl group with a bromomethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1-(Bromomethyl)cyclopropyl]methyl)furan typically involves the bromination of cyclopropylmethyl ketones or aldehydes. One common method includes the use of cyanogen bromide (BrCN) and triethylamine (Et3N) in the presence of β-dicarbonyl compounds such as ethyl cyanoacetate or malononitrile . The reaction proceeds through the formation of an α-bromoketone intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-([1-(Bromomethyl)cyclopropyl]methyl)furan can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction Reactions: The compound can be reduced to form cyclopropylmethyl derivatives with different functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of furanones or other oxygenated compounds.

    Reduction: Formation of cyclopropylmethyl alcohols or amines.

Scientific Research Applications

2-([1-(Bromomethyl)cyclopropyl]methyl)furan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-([1-(Bromomethyl)cyclopropyl]methyl)furan depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or other biomolecules, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethyl bromide: Similar in structure but lacks the furan ring.

    Furan-2-carboxaldehyde: Contains a furan ring but lacks the cyclopropyl group.

    Bromomethylfuran: Contains both a bromomethyl group and a furan ring but lacks the cyclopropyl group.

Uniqueness

2-([1-(Bromomethyl)cyclopropyl]methyl)furan is unique due to the combination of a cyclopropyl group, a bromomethyl substituent, and a furan ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

IUPAC Name

2-[[1-(bromomethyl)cyclopropyl]methyl]furan

InChI

InChI=1S/C9H11BrO/c10-7-9(3-4-9)6-8-2-1-5-11-8/h1-2,5H,3-4,6-7H2

InChI Key

RUCIOCWLJPPYMW-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CC=CO2)CBr

Origin of Product

United States

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